1-(1,3-BENZOXAZOL-2-YL)-N-(4-SULFAMOYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE
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Overview
Description
1-(1,3-BENZOXAZOL-2-YL)-N-(4-SULFAMOYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzoxazole ring fused with a pyrrolidine ring and a sulfonamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOXAZOL-2-YL)-N-(4-SULFAMOYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazole Ring: Starting from an appropriate aniline derivative, cyclization with a carboxylic acid or its derivative under acidic conditions.
Formation of the Pyrrolidine Ring: Using a suitable amine and a carbonyl compound to form the pyrrolidine ring via reductive amination.
Sulfonamide Formation: Reacting the amine group with a sulfonyl chloride to introduce the sulfonamide group.
Coupling Reactions: Coupling the benzoxazole and pyrrolidine intermediates under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZOXAZOL-2-YL)-N-(4-SULFAMOYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions could be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-(4-SULFAMOYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling, metabolism, or DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide: Similar structure but with different substituents.
1-(1,3-Benzothiazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide: Benzothiazole ring instead of benzoxazole.
1-(1,3-Benzoxazol-2-yl)-N-(4-sulfamoylphenyl)piperidine-2-carboxamide: Piperidine ring instead of pyrrolidine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c19-27(24,25)13-9-7-12(8-10-13)20-17(23)15-5-3-11-22(15)18-21-14-4-1-2-6-16(14)26-18/h1-2,4,6-10,15H,3,5,11H2,(H,20,23)(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRKXVYBSDRJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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